molecular formula C11H10ClNO3S B7469289 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid

3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B7469289
M. Wt: 271.72 g/mol
InChI Key: PVVRVJBEBHXRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid (CTC) is a thiazolidine derivative with unique properties. The compound has been extensively studied for its potential applications in scientific research. CTC has been shown to possess a wide range of properties that make it an attractive compound for use in various research fields.

Scientific Research Applications

3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to have anticancer, antiviral, and antibacterial properties. 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the influenza virus. 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to possess antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood. However, it is believed that 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects through the inhibition of various enzymes and proteins involved in cell growth and replication. 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to inhibit the activity of DNA methyltransferases (DNMTs), which are involved in DNA methylation.
Biochemical and Physiological Effects:
3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to inhibit cell cycle progression, which is essential for cell growth and replication. 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has been shown to induce the expression of several tumor suppressor genes, including p53 and p21. 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to inhibit the expression of several oncogenes, including c-Myc and Bcl-2.

Advantages and Limitations for Lab Experiments

3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in research. 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to possess a wide range of properties that make it an attractive compound for use in various research fields. However, one of the limitations of 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid. One area of research is the development of new synthesis methods for 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid that can improve its solubility in water. Another area of research is the investigation of the potential use of 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid in combination with other compounds for the treatment of cancer, viral infections, and bacterial infections. Additionally, the investigation of the mechanism of action of 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid and its effects on various cellular processes is an area of ongoing research.

Synthesis Methods

3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized by reacting 2-chlorobenzoyl chloride with thiazolidine-4-carboxylic acid in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The product obtained is then purified by recrystallization from methanol to obtain pure 3-(2-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid.

properties

IUPAC Name

3-(2-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c12-8-4-2-1-3-7(8)10(14)13-6-17-5-9(13)11(15)16/h1-4,9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVRVJBEBHXRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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